molecular formula C13H20F3N3 B8265842 N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine CAS No. 2078-06-0

N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine

Cat. No.: B8265842
CAS No.: 2078-06-0
M. Wt: 275.31 g/mol
InChI Key: XNOWGHDYQLSREX-UHFFFAOYSA-N
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Description

N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl and dipropyl groups attached to a benzenetriamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic uses.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The dipropyl groups contribute to its overall stability and reactivity, allowing it to participate in diverse chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-N2,N2-dipropyl-5-(trifluoromethyl)-1,2-benzenediamine: This compound shares a similar core structure but differs in the presence of a nitro group.

    N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Another related compound with distinct functional groups and applications.

Uniqueness

N2,N2-Dipropyl-5-(trifluoromethyl)-1,2,3-benzenetriamine stands out due to its specific combination of trifluoromethyl and dipropyl groups, which impart unique chemical and physical properties. These features make it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-N,2-N-dipropyl-5-(trifluoromethyl)benzene-1,2,3-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3/c1-3-5-19(6-4-2)12-10(17)7-9(8-11(12)18)13(14,15)16/h7-8H,3-6,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWGHDYQLSREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1N)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174862
Record name 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2078-06-0
Record name 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzenetriamine, N2,N2-dipropyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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